Didesmethyl Erlotinib Hydrochloride Salt

Description

Origin and Significance as an Erlotinib (B232) Metabolite

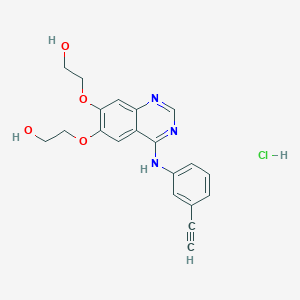

Didesmethyl Erlotinib Hydrochloride Salt is a metabolite of Erlotinib, a drug used in targeted cancer therapy. scbt.com It is chemically identified as 2,2'-[[4-[(3-Ethynylphenyl)amino]-6,7-quinazolinediyl]bis(oxy)]bis-ethanol monohydrochloride. simsonpharma.com Erlotinib undergoes extensive metabolism in the body, primarily in the liver, meaning that less than 2% of the recovered drug is unchanged Erlotinib. nih.gov The biotransformation is predominantly handled by the cytochrome P450 enzymes, mainly CYP3A4, with smaller contributions from CYP1A2 and the extrahepatic isoform CYP1A1. drugbank.comaacrjournals.orgnih.gov

The metabolism of Erlotinib follows several pathways, including O-demethylation of its two methoxyethyl side chains. nih.govdoi.org Didesmethyl Erlotinib, also known as M12, is the product of this O-demethylation on both side chains. allmpus.com Other significant metabolites are formed through processes like oxidation of the acetylene (B1199291) moiety and aromatic hydroxylation. nih.govdoi.org While metabolites like OSI-420 (also known as M14, a product of single O-demethylation) are known to be pharmacologically active and account for about 5% of the total circulating radioactivity in plasma, the specific activity of Didesmethyl Erlotinib is less characterized in major clinical studies. nih.govaacrjournals.orgnih.gov The presence and quantification of various metabolites, including Didesmethyl Erlotinib, are crucial for understanding the complete pharmacokinetic profile of Erlotinib.

| Chemical Identity of this compound | |

| Synonyms | Didesmethyl Erlotinib Hydrochloride, O,O-Didesmethyl Erlotinib Hydrochloride, Erlotinib Didesmethyl Metabolite M12 simsonpharma.comallmpus.com |

| Chemical Name | 2,2'-[[4-[(3-Ethynylphenyl)amino]-6,7-quinazolinediyl]bis(oxy)]bis-ethanol monohydrochloride simsonpharma.com |

| Molecular Formula | C20H20ClN3O4 scbt.comnih.gov |

| Molecular Weight | 401.84 g/mol scbt.comsimsonpharma.com |

| CAS Number | 183320-12-9 scbt.comsimsonpharma.comlgcstandards.com |

| Alternate CAS (Free Base) | 183321-84-8 lgcstandards.com |

Importance of Metabolite Profiling in Targeted Therapy Research

Metabolite profiling is a critical component of drug discovery and development, particularly for targeted therapies in oncology. nih.gov The primary goal of these studies is to identify the metabolic pathways a drug undergoes and the resulting metabolites. nih.gov This process is essential because the metabolites generated can influence both the therapeutic efficacy and the potential for toxicity. nih.gov

The study of drug metabolism provides insights into several key areas:

Understanding Pharmacokinetics: Drug metabolism and pharmacokinetic (DMPK) studies are integral at all stages of drug development. nih.gov They help explain the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, which can vary significantly between individuals. pharmgkb.org

Explaining Inter-individual Variability: Differences in how individuals metabolize drugs, often due to genetic polymorphisms in metabolic enzymes like CYP3A4, can lead to wide variations in drug exposure and, consequently, in treatment response and side effects. pharmgkb.org

Informing Drug Development: Information on metabolic pathways is vital for developing new chemical entities with improved safety and efficacy profiles. nih.gov In cancer research, where therapeutic windows can be narrow, this is especially important. nih.gov

Metabolomics, the large-scale study of small molecules or metabolites, allows researchers to get a comprehensive snapshot of the metabolic state of a biological system. youtube.commdpi.com This unbiased approach can uncover new compounds and metabolic pathways, aiding in the discovery of biomarkers for cancer diagnosis, prognosis, and treatment response. youtube.comnih.gov

Contextual Overview of Erlotinib's Role as an Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor

Erlotinib is a small molecule drug that functions as a tyrosine kinase inhibitor. nih.govcancerquest.org Its primary target is the Epidermal Growth Factor Receptor (EGFR), a protein found on the surface of both normal and cancerous cells. drugbank.comvanderbilt.edu EGFR is a transmembrane protein that plays a key role in regulating cellular processes like proliferation, survival, and differentiation. nih.govpatsnap.com

In many types of cancer, including non-small cell lung cancer (NSCLC) and pancreatic cancer, EGFR is either overexpressed or has mutations that lead to its constant activation. nih.govvanderbilt.edu This aberrant signaling drives the uncontrolled growth and division of cancer cells. vanderbilt.edupatsnap.com

Erlotinib works by binding reversibly to the ATP-binding site within the EGFR's intracellular tyrosine kinase domain. drugbank.compatsnap.com This action blocks the receptor's ability to phosphorylate itself and downstream signaling proteins, thereby inhibiting the activation of pro-survival pathways like RAS-RAF-MEK-ERK and PI3K-AKT. patsnap.comsmpdb.ca The interruption of these signals can lead to the arrest of the cell cycle and the induction of apoptosis (programmed cell death) in cancer cells that depend on EGFR signaling. nih.govpatsnap.com Erlotinib is approved for the treatment of certain types of NSCLC and, in combination with gemcitabine, for pancreatic cancer. nih.govmedlineplus.gov

| Major Identified Biotransformation Pathways of Erlotinib | Resulting Metabolites | Approximate Percentage of Dose |

| O-demethylation of side chains followed by oxidation | M11 (Carboxylic acid) | 29.4% nih.gov |

| Oxidation of the acetylene moiety | M6 (Carboxylic acid) | 21.0% nih.gov |

| Aromatic hydroxylation | M16 | 9.6% nih.gov |

| O-demethylation of side chains | M13 and M14 (OSI-420) | M14 accounts for ~5% of circulating radioactivity nih.gov |

| O-demethylation of M6 | M2 | Minor pathway nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-(3-ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4.ClH/c1-2-14-4-3-5-15(10-14)23-20-16-11-18(26-8-6-24)19(27-9-7-25)12-17(16)21-13-22-20;/h1,3-5,10-13,24-25H,6-9H2,(H,21,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXTVYBENQCZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596529 | |

| Record name | 2,2'-{[4-(3-Ethynylanilino)quinazoline-6,7-diyl]bis(oxy)}di(ethan-1-ol)--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183320-12-9 | |

| Record name | 2,2'-{[4-(3-Ethynylanilino)quinazoline-6,7-diyl]bis(oxy)}di(ethan-1-ol)--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Biotransformation Leading to Didesmethyl Erlotinib Hydrochloride Salt

Primary Metabolic Transformations of Erlotinib (B232)

Erlotinib undergoes extensive metabolism, with less than 2% of the drug being excreted unchanged. nih.govdoi.org The primary routes of biotransformation involve O-demethylation of the two methoxy-ethoxy side chains, oxidation of the acetylene (B1199291) moiety, and hydroxylation of the aromatic ring. nih.govdoi.org These reactions are predominantly catalyzed by CYP enzymes located mainly in the liver, but also in extrahepatic tissues such as the intestine and lungs. clinpgx.org

O-Demethylation Processes and Intermediates

The O-demethylation of Erlotinib's two 2-methoxy-ethoxy side chains is a critical initial step in its metabolism. nih.govdoi.org This process leads to the formation of two primary, pharmacologically active mono-demethylated metabolites: OSI-420 (M14) and its isomer OSI-413 (M13). nih.govuu.nl These intermediates are key precursors in the pathway that ultimately leads to Didesmethyl Erlotinib.

The formation of Didesmethyl Erlotinib (also known as M12) occurs through a subsequent demethylation step of either OSI-420 or OSI-413. researchgate.net This two-step demethylation process underscores a hierarchical metabolic cascade where the products of the initial biotransformation serve as substrates for further enzymatic modification. While OSI-420 is a notable active metabolite, accounting for approximately 5% of the total circulating radioactivity of erlotinib in plasma, the subsequent conversion to Didesmethyl Erlotinib represents a further step in the drug's metabolic clearance. nih.gov

Role of Cytochrome P450 Isoenzymes (CYP3A4, CYP1A1, CYP1A2) in Erlotinib Metabolism

The metabolism of erlotinib is predominantly mediated by the cytochrome P450 system, with specific isoenzymes playing crucial roles. nih.govnih.gov

CYP3A4: This is the principal enzyme responsible for erlotinib metabolism in the liver and intestines. clinpgx.orgresearchgate.netnih.gov It plays a major role in the initial O-demethylation of erlotinib to form OSI-420 and OSI-413. nih.govpharmgkb.org Studies have shown that CYP3A4 is responsible for approximately 70% of the metabolic elimination of erlotinib. researchgate.net Furthermore, CYP3A4 also catalyzes the second demethylation step, converting the mono-demethylated intermediates into Didesmethyl Erlotinib (M12). researchgate.net

CYP1A1 and CYP1A2: While CYP3A4 is the primary contributor, CYP1A1 and CYP1A2 also participate in erlotinib metabolism, albeit to a lesser extent. uu.nlnih.gov CYP1A2 contributes to the hepatic metabolism, while the extrahepatic isoform CYP1A1 is active in tissues like the lungs. doi.orgclinpgx.orguu.nl The induction of these enzymes, for instance by cigarette smoke, can significantly increase the clearance of erlotinib. clinpgx.org These isoenzymes are also capable of catalyzing the bioactivation of erlotinib. nih.gov

The relative contribution of these enzymes highlights the multi-faceted nature of erlotinib's biotransformation.

| Enzyme | Primary Location | Role in Erlotinib Metabolism |

|---|---|---|

| CYP3A4 | Liver, Intestine | Primary enzyme for O-demethylation to OSI-420 and OSI-413; catalyzes formation of Didesmethyl Erlotinib. clinpgx.orgresearchgate.net |

| CYP1A1 | Lungs (extrahepatic) | Contributes to metabolism, particularly in extrahepatic tissues. doi.orgclinpgx.org |

| CYP1A2 | Liver | Secondary contributor to hepatic metabolism. doi.orgnih.gov |

Comparative Metabolism Across Species for Erlotinib and its Metabolites

Studies investigating the metabolism of erlotinib across different species, including humans, rats, and dogs, have revealed both similarities and differences in the metabolic profiles. The metabolites observed in humans are generally similar to those found in toxicity studies conducted in rats and dogs. nih.gov This suggests a conserved metabolic pathway for erlotinib among these species.

However, the extent of formation of specific metabolites can vary. For instance, in vitro studies using liver microsomes have shown that while metabolites like M6 (from acetylene oxidation) and M16 (from aromatic hydroxylation) are found across multiple species, others like M11 (a carboxylic acid metabolite) were identified in dog and human liver microsomes but not others. proquest.com The presence of metabolites M6, M13, M14, M16, M22, and M25 has been noted in all tested species, indicating common biotransformation routes. proquest.com These inter-species differences and similarities underscore the distinct activity levels and substrate specificities of CYP450 enzymes across various species. proquest.com

| Metabolite | Human | Rat | Dog | Mouse | Hamster |

|---|---|---|---|---|---|

| M6 (Acetylene Oxidation) | Present | Present | Present | Present | Present |

| M13 (O-desmethyl isomer) | Present | Present | Present | Present | Present |

| M14 (OSI-420) | Present | Present | Present | Present | Present |

| M16 (Aromatic Hydroxylation) | Present | Present | Present | Present | Present |

Enzymatic Mechanisms Underlying Didesmethyl Erlotinib Hydrochloride Salt Formation

The formation of Didesmethyl Erlotinib is the result of a sequential, two-step O-demethylation process catalyzed by cytochrome P450 enzymes. The parent erlotinib molecule possesses two methoxy-ethoxy side chains, both of which are susceptible to enzymatic cleavage.

The process begins with the CYP3A4-mediated demethylation of one of the methoxy-ethoxy groups, yielding the mono-demethylated intermediates OSI-420 (M14) or OSI-413 (M13). researchgate.netpharmgkb.org These metabolites then serve as substrates for a second demethylation reaction, also catalyzed predominantly by CYP3A4, which removes the remaining methyl group from the other side chain. researchgate.net This results in the formation of the didesmethylated metabolite, M12.

The enzymatic mechanism involves the activation of molecular oxygen by the heme center of the CYP enzyme. This activated oxygen is then inserted into the C-H bond of the methyl group, leading to the formation of an unstable hydroxymethyl intermediate. This intermediate then spontaneously decomposes, releasing formaldehyde and the demethylated product. This entire sequence, occurring twice, is necessary to convert erlotinib to Didesmethyl Erlotinib.

Pharmacological and Biological Activities of Didesmethyl Erlotinib Hydrochloride Salt

Investigation of Potential Target Kinase Inhibition

There is currently no publicly available research detailing the investigation of potential target kinase inhibition by Didesmethyl Erlotinib (B232) Hydrochloride Salt. The parent compound, Erlotinib, is a well-established inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its primary active metabolite, OSI-420 (O-desmethyl erlotinib), has also been shown to possess pharmacological activity. However, the specific kinase inhibitory profile of the didesmethylated form has not been reported. Without dedicated enzymatic assays or binding studies, any potential activity against EGFR or other kinases remains purely speculative.

Comparative Evaluation of Biological Potency with Parent Erlotinib and Other Metabolites

Table 1: Comparative Biological Potency Data

| Compound | Target Kinase(s) | IC₅₀ / Potency vs. Erlotinib |

| Didesmethyl Erlotinib Hydrochloride Salt | Data Not Available | Data Not Available |

| Erlotinib | EGFR | Reference Compound |

| OSI-420 (O-desmethyl erlotinib) | EGFR | Data Not Available in direct comparison |

This table is provided for illustrative purposes and highlights the absence of available data for this compound.

Cellular and Molecular Effects of this compound (if substantiated by specific research)

Specific research substantiating the cellular and molecular effects of this compound is not currently available. The following subsections outline the areas where investigation would be necessary to understand its biological impact.

There are no published studies that have assessed the impact of this compound on the proliferation and viability of cancer cell lines or other cell types. Therefore, it is unknown whether this metabolite retains any of the anti-proliferative properties of the parent drug.

Table 2: In Vitro Cellular Effects of this compound

| Cell Line | Assay | Effect of this compound |

| Data Not Available | Proliferation (e.g., MTT, BrdU) | Data Not Available |

| Data Not Available | Viability (e.g., Trypan Blue) | Data Not Available |

This table is provided to illustrate the lack of available research findings.

Similarly, the influence of this compound on apoptosis and cell cycle regulation has not been investigated. Erlotinib is known to induce apoptosis and cause G1 cell cycle arrest in EGFR-mutant cancer cells. Whether Didesmethyl Erlotinib shares these mechanisms of action is yet to be determined.

Advanced Analytical Methodologies for the Quantification and Characterization of Didesmethyl Erlotinib Hydrochloride Salt in Biological Matrices

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of Didesmethyl Erlotinib (B232), providing the necessary separation from the parent drug and other metabolites present in complex biological samples like plasma.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical methods for Didesmethyl Erlotinib. Specifically, reversed-phase HPLC is consistently utilized for its ability to effectively separate polar and nonpolar compounds.

Research has demonstrated the successful separation of Didesmethyl Erlotinib from Erlotinib and its other primary metabolite, OSI-420, in human plasma. diva-portal.orgnih.gov A common approach involves using a C18 stationary phase, which provides excellent resolution for these compounds. The separation is typically achieved using a gradient elution, where the mobile phase composition is altered during the analytical run to ensure optimal separation and peak shape. For instance, a mobile phase consisting of an aqueous component like ammonium (B1175870) acetate (B1210297) and an organic modifier such as acetonitrile (B52724) is frequently employed. diva-portal.orgnih.gov The gradient elution allows for the effective separation of the more polar metabolites from the parent compound. The total run time for such methods can be as short as 7 minutes, making it suitable for high-throughput analysis in clinical studies. diva-portal.orgnih.gov

| Parameter | Condition | Source(s) |

| Column | BEH XBridge C18 (100 x 2.1 mm, 1.7 µm) | diva-portal.orgnih.gov |

| Mobile Phase | Acetonitrile and 5 mM Ammonium Acetate | diva-portal.orgnih.gov |

| Flow Rate | 0.7 mL/min | diva-portal.orgnih.gov |

| Elution Type | Gradient | diva-portal.orgnih.gov |

| Total Run Time | 7 minutes | diva-portal.orgnih.gov |

Capillary Electrophoresis (CE) represents a powerful separation technique with high efficiency and resolution, making it a viable alternative to HPLC for bioanalysis. nih.gov Methodologies such as Micellar Electrokinetic Chromatography (MEKC), a mode of CE, allow for the analysis of both charged and neutral molecules, which is advantageous for drug metabolism studies. nih.gov

While CE has significant potential, particularly when coupled with mass spectrometry (CE-MS) for enhanced sensitivity and structural characterization, specific applications for the routine quantification of Didesmethyl Erlotinib in biological matrices are not extensively documented in current literature. nih.gov The technique's strengths, including minimal sample and reagent consumption and the ability to perform direct injection of biological fluids in some cases, suggest its potential for future development in the analysis of Erlotinib metabolites. nih.gov The hybrid technique of Capillary Electrochromatography (CEC), which merges the separation principles of HPLC with the high efficiency of CE, also presents a promising avenue for future analytical methods. nih.gov

Mass Spectrometry Detection and Quantification

Mass Spectrometry (MS) is the preferred detection method for Didesmethyl Erlotinib due to its unparalleled sensitivity and selectivity, which are crucial for detecting the metabolite's low endogenous concentrations.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Didesmethyl Erlotinib in biological fluids. diva-portal.orgnih.gov This technique offers exceptional sensitivity, allowing for the detection and quantification of the metabolite at very low concentrations.

Validated methods have established quantification ranges for Didesmethyl Erlotinib in human plasma, with lower limits of quantification (LLOQ) as low as 0.15 ng/mL. diva-portal.orgnih.gov A typical calibration curve for Didesmethyl Erlotinib ranges from 0.15 ng/mL to 10 ng/mL. diva-portal.orgnih.gov The high sensitivity of LC-MS/MS makes it perfectly suited for therapeutic drug monitoring and detailed pharmacokinetic profiling, where metabolite concentrations can be minimal. diva-portal.orgnih.gov The precision and accuracy of these methods are generally high, with reported values of less than 14%. diva-portal.orgnih.gov

To achieve the high selectivity required for bioanalysis, tandem mass spectrometers are often operated in the Multi-Reaction Monitoring (MRM) mode. diva-portal.orgnih.gov In an MRM experiment, a specific precursor ion (an ion corresponding to the molecule of interest) is selected in the first mass analyzer. This ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This highly specific transition from precursor to product ion is unique to the target analyte, minimizing interference from other components in the matrix.

For the analysis of Didesmethyl Erlotinib, specific MRM transitions are optimized to ensure accurate quantification. diva-portal.org The use of stable isotope-labeled internal standards, such as deuterated Erlotinib, is also a common practice to correct for any variability during sample preparation and analysis. diva-portal.orgnih.gov

| Parameter | Description | Source(s) |

| Technique | Triple Quadrupole Mass Spectrometry | diva-portal.org |

| Mode | Multi-Reaction Monitoring (MRM) | diva-portal.orgnih.gov |

| LLOQ | 0.15 ng/mL in human plasma | diva-portal.orgnih.gov |

| Quantification Range | 0.15 - 10 ng/mL | diva-portal.orgnih.gov |

| Precision & Accuracy | < 14% | diva-portal.orgnih.gov |

Sample Preparation Strategies for Bioanalytical Assays

Effective sample preparation is a critical step to remove interferences from biological matrices and to concentrate the analyte before analysis. For Didesmethyl Erlotinib, the primary goal is to efficiently extract it from plasma while removing proteins and other interfering substances.

The most commonly employed technique for this purpose is protein precipitation. diva-portal.orgnih.govuva.nl This method is favored for its simplicity, speed, and effectiveness. The procedure typically involves adding a cold organic solvent, such as methanol (B129727) or acetonitrile, to a small volume of plasma (e.g., 50 µL). diva-portal.orguva.nl The solvent causes the plasma proteins to denature and precipitate out of the solution. Following centrifugation to pellet the precipitated proteins, the supernatant, which contains the analyte of interest, can be collected, diluted, and injected into the LC-MS/MS system. diva-portal.org This "crash, dilute, and shoot" approach is highly efficient and suitable for high-throughput environments. researchgate.net The extraction recovery for Didesmethyl Erlotinib using protein precipitation has been reported to be high, often above 89%. diva-portal.orgnih.gov

Protein Precipitation Techniques

Protein Precipitation (PPT) is a widely employed method for sample preparation in bioanalysis due to its simplicity and speed. The primary goal of PPT is to remove proteins from biological samples, such as plasma or serum, as they can interfere with downstream analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). phenomenex.com The process typically involves adding a water-miscible organic solvent, such as acetonitrile or methanol, or a salt to the biological sample. phenomenex.com This action alters the solvent environment, disrupting the hydration layer around proteins and causing them to precipitate out of the solution. phenomenex.com

In the context of quantifying Didesmethyl Erlotinib, PPT serves as an effective initial clean-up step. Research has demonstrated the successful use of PPT for the extraction of Erlotinib and its metabolites from human plasma. nih.govdiva-portal.orgresearchgate.net In one validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, protein precipitation was the chosen extraction technique before analysis. nih.govdiva-portal.org This method proved effective for quantifying Didesmethyl Erlotinib alongside Erlotinib and another metabolite, OSI-420. nih.govdiva-portal.org

The efficiency of the extraction is a critical parameter. Studies have reported high and consistent extraction recovery for Didesmethyl Erlotinib using PPT. For instance, a recovery of over 89% was achieved for Didesmethyl Erlotinib from human plasma, indicating that the technique effectively isolates the analyte from the bulk of the protein matrix with minimal loss. nih.govresearchgate.net Acetonitrile is frequently the solvent of choice for this purpose. researchgate.netunlp.edu.ar The resulting supernatant, which contains the analyte of interest, can then be directly injected into the LC-MS/MS system or undergo further processing.

| Precipitating Agent | Biological Matrix | Analyte | Extraction Recovery | Source |

|---|---|---|---|---|

| Not specified, but used for extraction | Human Plasma | Didesmethyl Erlotinib | >89% | nih.govresearchgate.net |

| Acetonitrile | Rat Plasma | Erlotinib (parent compound) | Not specified | researchgate.netunlp.edu.ar |

Liquid-Liquid Extraction Methodologies

Liquid-Liquid Extraction (LLE) is another cornerstone technique in bioanalytical sample preparation, valued for providing cleaner extracts compared to protein precipitation. mdpi.com This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent. researchgate.net The analyte partitions from the aqueous sample into the organic solvent, leaving behind many endogenous interferences such as salts, proteins, and phospholipids.

For the analysis of Erlotinib and its metabolites, LLE has been successfully implemented. Following the extraction, the organic layer containing the analyte is separated, evaporated to dryness, and then reconstituted in a solvent compatible with the chromatographic system. researchgate.net This process not only cleans up the sample but also allows for concentration of the analyte, thereby enhancing the sensitivity of the assay.

A variation of LLE, Supported Liquid Extraction (SLE), has also been developed and offers advantages in terms of automation and throughput, particularly in a 96-well plate format. researchgate.net In SLE, the aqueous sample is absorbed onto a solid support material (like diatomaceous earth), and the analyte is then eluted with a water-immiscible organic solvent. researchgate.net One study on Erlotinib demonstrated that SLE using methyl tert-butyl ether (MTBE) as the elution solvent yielded an extraction recovery of 101.3%, indicating exceptional efficiency. mdpi.comresearchgate.net This high recovery and the clean nature of the resulting extract make LLE and SLE powerful tools for the quantitative analysis of Didesmethyl Erlotinib.

| Extraction Method | Organic Solvent | Analyte | Extraction Recovery | Source |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Not specified | Erlotinib | >80% | researchgate.net |

| Supported Liquid Extraction (SLE) | Methyl tert-butyl ether (MTBE) | Erlotinib | 101.3% | mdpi.comresearchgate.net |

Application of Isotopically Labeled Internal Standards in Quantitative Analysis

In quantitative bioanalysis using LC-MS/MS, the use of an internal standard (IS) is crucial for achieving high accuracy and precision. An ideal IS mimics the chemical and physical properties of the analyte, allowing it to compensate for variability during sample preparation, chromatography, and mass spectrometric detection. nih.govscilit.com Stable Isotope Labeled (SIL) internal standards are considered the gold standard for this purpose. nih.gov

A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). szabo-scandic.com Because the chemical properties are nearly identical to the analyte, the SIL-IS co-elutes chromatographically and experiences similar extraction recovery and matrix effects. nih.govscilit.com However, it is distinguishable by its higher mass in the mass spectrometer.

For the quantification of Erlotinib and its metabolites, including Didesmethyl Erlotinib, deuterated Erlotinib (e.g., Erlotinib-d6) is frequently used as the internal standard. nih.govdiva-portal.orgmdpi.comresearchgate.netresearchgate.net By calculating the ratio of the analyte peak area to the IS peak area, variations introduced during the analytical process can be effectively normalized. This approach significantly improves the reliability of the quantitative data by correcting for potential issues like ion suppression or enhancement in the MS source, which can be a major source of error in bioanalytical methods. nih.gov The use of a SIL-IS is a key component of a robust and reliable LC-MS/MS method for determining the concentration of Didesmethyl Erlotinib in biological samples. nih.govresearchgate.net

Method Validation Parameters for Academic Research

The validation of a bioanalytical method is essential to demonstrate that it is suitable for its intended purpose and can provide reliable results. ich.org For academic research, as well as for regulatory submissions, method validation must assess several key parameters according to established guidelines from bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). ich.orgeuropa.eueuropa.eufda.gov

A full method validation for a chromatographic assay typically includes the following elements: ich.orgpmda.go.jp

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. ich.orgeuropa.eu

Accuracy: The closeness of the determined value to the nominal or known true value. It is often expressed as the percentage of the nominal value and should be assessed at multiple concentration levels. europa.eupmda.go.jp

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eupmda.go.jp

Calibration Curve and Range: The relationship between the instrument response and the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. diva-portal.orgpmda.go.jp This range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). ich.org

Stability: The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals, including freeze-thaw cycles and short-term storage at room temperature. ich.orgeuropa.eu

Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix. ich.orgpmda.go.jp

Recovery: The efficiency of the extraction procedure for the analyte from the biological matrix. diva-portal.org

For Didesmethyl Erlotinib, a validated LC-MS/MS method demonstrated a quantification range of 0.15 to 10 ng/mL in human plasma. nih.govdiva-portal.org The precision and accuracy for the assay were reported to be less than 14%. nih.govresearchgate.net Such rigorous validation ensures that the analytical method produces dependable data for academic research and pharmacokinetic studies.

| Validation Parameter | Finding / Reported Value | Source |

|---|---|---|

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govdiva-portal.org |

| Linear Concentration Range | 0.15 - 10 ng/mL | nih.govdiva-portal.org |

| Lower Limit of Quantification (LLOQ) | 0.15 ng/mL | diva-portal.org |

| Precision (%CV) | <14% | nih.govresearchgate.net |

| Accuracy (%Bias) | <14% | nih.govresearchgate.net |

| Extraction Recovery | >89% | nih.govresearchgate.net |

| Internal Standard | Deuterated Erlotinib (Erlotinib-d6) | nih.govdiva-portal.org |

Preclinical and Translational Research Investigations

In Vitro Metabolism Studies Utilizing Human Liver Microsomes and Recombinant Enzymes

In vitro metabolism studies are fundamental in characterizing the biotransformation of drug candidates. For erlotinib (B232) and its metabolites, human liver microsomes serve as a primary tool, as they contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. researchgate.netdls.com

Detailed research findings from studies using human liver microsomes have elucidated the metabolic pathways of erlotinib. These investigations have shown that erlotinib is extensively metabolized, with O-demethylation being a key transformation pathway. doi.orgresearchgate.net The formation of didesmethyl erlotinib results from the removal of two methyl groups from the methoxyethoxy side chains of erlotinib.

Studies utilizing recombinant human CYP enzymes have further pinpointed the specific enzymes responsible for erlotinib's metabolism. CYP3A4 is the predominant enzyme involved, with lesser contributions from CYP1A2 and the extrahepatic CYP1A1. doi.orgnih.govnih.gov The activity of these enzymes directly influences the rate of formation of metabolites like didesmethyl erlotinib.

| Enzyme | Role in Erlotinib Metabolism | Reference |

|---|---|---|

| CYP3A4 | Primary metabolizing enzyme | doi.orgnih.govnih.gov |

| CYP1A2 | Lesser contribution to metabolism | doi.orgnih.govnih.gov |

| CYP1A1 | Contribution from extrahepatic sources | doi.orgnih.gov |

In Vivo Pharmacokinetic Profiling of Didesmethyl Erlotinib Hydrochloride Salt in Animal Models

Animal models are instrumental in understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in a whole-organism system. Pharmacokinetic studies of erlotinib in animal models, such as mice and rats, have provided valuable data on the in vivo disposition of its metabolites. nih.govnih.govthepharmajournal.commdpi.com

Following oral administration of erlotinib to animal models, didesmethyl erlotinib has been identified as one of the circulating metabolites. researchgate.net However, its plasma concentrations are generally low compared to the parent drug, erlotinib, and other major metabolites. doi.org The pharmacokinetic profile, including parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), helps in understanding the extent and rate of its formation and subsequent elimination.

| Parameter | Mean Value ± SD | Reference |

|---|---|---|

| Cmax (ng/ml) | 17272.59 ± 640.80 | thepharmajournal.com |

| Tmax (h) | 0.29 ± 0.09 | thepharmajournal.com |

| AUC0-∞ (ng.h/ml) | 84784.69 ± 3209.24 | thepharmajournal.com |

Cellular Uptake and Intracellular Disposition Studies

The efficacy of a drug and its metabolites is contingent on their ability to reach the target site within the cells. Cellular uptake and disposition studies investigate the mechanisms by which compounds traverse the cell membrane and their subsequent intracellular fate.

For erlotinib and its metabolites, including the active metabolite OSI-420 (desmethyl erlotinib), studies have shown that transport proteins play a significant role in their cellular accumulation. nih.gov While specific studies focusing solely on didesmethyl erlotinib are not detailed in the provided search results, the research on related metabolites suggests that both efflux and uptake transporters are involved. For instance, P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) have been identified as efflux transporters for erlotinib and its metabolites, while Organic Anion Transporter 3 (OAT3) and Organic Cation Transporter 2 (OCT2) have been shown to facilitate their uptake. nih.gov

| Transporter | Function | Impact on Intracellular Concentration | Reference |

|---|---|---|---|

| P-glycoprotein (P-gp) | Efflux | Decrease | nih.gov |

| BCRP | Efflux | Decrease | nih.gov |

| OAT3 | Uptake | Increase | nih.gov |

| OCT2 | Uptake | Increase | nih.gov |

Mechanistic Studies and Signaling Pathway Interactions

Impact on Epidermal Growth Factor Receptor (EGFR) Signaling Cascade

Erlotinib (B232) is a potent and selective inhibitor of the EGFR tyrosine kinase, which functions by reversibly binding to the ATP-binding site of the receptor. pharmgkb.org This action prevents the autophosphorylation of tyrosine residues within the receptor, thereby blocking the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. pharmgkb.orgnih.gov The primary active metabolite of Erlotinib is O-desmethyl erlotinib, also known as OSI-420 or M14, which also exhibits EGFR inhibitory activity. pharmgkb.orgselleckchem.comnih.gov

The in-vitro metabolism of Erlotinib has been studied across various species, with Didesmethyl Erlotinib (M12) being a notable metabolite in rat liver microsomes. rjptonline.org In human plasma, the parent drug Erlotinib is the major circulating component, with the active metabolite M14 accounting for approximately 5% of the total circulating radioactivity. nih.gov

| Compound | Metabolite ID | Metabolic Pathway | Known Activity |

|---|---|---|---|

| Erlotinib | Parent Drug | N/A | Potent EGFR inhibitor (IC50 = 2 nM) |

| O-desmethyl erlotinib | OSI-420, M14 | O-demethylation | Active EGFR inhibitor |

| Didesmethyl Erlotinib | M12 | O-demethylation | Reported as a potent EGFR modulator |

| - | M11 | O-demethylation and oxidation | Less characterized |

| - | M13 | O-demethylation | Isomer of M14 |

Interactions with Other Signal Transduction Pathways

The signaling network within a cell is complex, with significant crosstalk between different pathways. Inhibition of EGFR by Erlotinib can influence other key signaling cascades. The primary pathways that intersect with EGFR signaling include the JAK/STAT, RAS/RAF/MEK/ERK, and PI3K/Akt/mTOR pathways.

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for signaling initiated by various cytokines and growth factors. nih.gov There is evidence of interplay between the EGFR and JAK/STAT pathways. While the direct impact of Didesmethyl Erlotinib on this pathway is not specifically documented, the parent compound Erlotinib's activity could indirectly affect JAK/STAT signaling.

RAS/RAF/MEK/ERK Pathway: This pathway, also known as the MAPK pathway, is a critical downstream effector of EGFR. nih.gov Upon EGFR activation, this cascade is initiated, leading to cell proliferation. Erlotinib's inhibition of EGFR would consequently suppress this pathway. The extent to which Didesmethyl Erlotinib contributes to the modulation of this pathway would be linked to its own EGFR inhibitory potential.

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is another major signaling route downstream of EGFR that governs cell growth, survival, and metabolism. diva-portal.org Inhibition of EGFR by Erlotinib also leads to the downregulation of this pathway. The contribution of its metabolites, including Didesmethyl Erlotinib, to this effect is an area for further investigation.

Role in Aberrant Kinase Activity Modulation

Erlotinib is designed to target the aberrant kinase activity of mutated and overactive EGFR, which is a driver in certain cancers. nih.gov By inhibiting the tyrosine kinase domain, Erlotinib and its active metabolites block the signaling that leads to uncontrolled cell growth. nih.gov While the primary focus is on EGFR, the broader effects on the kinome are also of interest.

Contribution to Overall Therapeutic or Adverse Effects of Erlotinib

The clinical activity of Erlotinib is a result of the combined effects of the parent drug and its pharmacologically active metabolites. pharmgkb.org The primary active metabolite, OSI-420, is understood to contribute to the therapeutic efficacy of Erlotinib.

Role of Didesmethyl Erlotinib Hydrochloride Salt in Drug Drug Interactions and Drug Resistance

Influence on Cytochrome P450 Enzyme Activity and Drug Clearance

The clearance of many drugs from the body is heavily reliant on the activity of the cytochrome P450 (CYP) family of enzymes, primarily located in the liver. Erlotinib (B232) is extensively metabolized by these enzymes, with CYP3A4 and, to a lesser extent, CYP1A2 being the main contributors to its conversion into its metabolites, including didesmethyl erlotinib (also known as OSI-420). nih.govpharmgkb.org

Research has shown that erlotinib itself can influence the activity of these crucial enzymes. Studies have demonstrated that erlotinib treatment can lead to an induction of CYP3A activity. nih.gov This self-induction means that over time, the drug can increase the rate of its own metabolism, potentially leading to lower plasma concentrations of both erlotinib and its active metabolite, didesmethyl erlotinib. This phenomenon can have significant clinical implications, as reduced drug exposure may decrease the anti-tumor effect. nih.gov

The impact of this induction extends beyond erlotinib itself. For patients receiving other medications that are also metabolized by CYP3A4, the increased enzyme activity spurred by erlotinib can accelerate the clearance of these co-administered drugs, potentially reducing their effectiveness. Therefore, careful consideration of potential drug-drug interactions is essential when initiating erlotinib therapy.

Interactive Table: Key Cytochrome P450 Enzymes in Erlotinib Metabolism

| Enzyme | Role in Erlotinib Metabolism | Known Interactions |

| CYP3A4 | Primary enzyme responsible for the formation of didesmethyl erlotinib (OSI-420). nih.govpharmgkb.org | Activity can be induced by erlotinib itself. nih.gov Inhibitors of CYP3A4 can increase erlotinib exposure, while inducers can decrease it. |

| CYP1A2 | Contributes to a lesser extent to erlotinib metabolism. pharmgkb.org | Its activity can be induced by factors such as smoking, leading to lower erlotinib concentrations. |

| CYP3A5 | Also involved in the conversion of erlotinib to didesmethyl erlotinib. nih.gov | Polymorphisms in the CYP3A5 gene can influence the metabolic ratio of erlotinib to didesmethyl erlotinib. |

| CYP1A1 | Extrahepatic enzyme that contributes to erlotinib metabolism. pharmgkb.org |

Metabolite-Mediated Drug Interaction Mechanisms

The primary mechanism of interaction revolves around the shared metabolic pathway via CYP3A4. Any substance that inhibits or induces this enzyme will inevitably affect the plasma concentrations of both erlotinib and didesmethyl erlotinib. For instance, co-administration of a potent CYP3A4 inhibitor can lead to increased levels of erlotinib, which may enhance its therapeutic effect but also increase the risk of toxicities. Conversely, a CYP3A4 inducer can accelerate the metabolism of erlotinib, leading to lower plasma concentrations and potentially reducing its efficacy.

Potential as a Biomarker for Erlotinib Therapeutic Efficacy or Resistance

The significant inter-individual variability in the pharmacokinetics of erlotinib has led to the exploration of biomarkers to predict treatment response and toxicity. The plasma concentrations of both erlotinib and its metabolite, didesmethyl erlotinib, have emerged as potential candidates for therapeutic drug monitoring.

Several studies have investigated the correlation between the plasma levels of these compounds and clinical outcomes. A correlation has been observed between higher erlotinib exposure and the incidence of skin rash, a common side effect that has also been associated with a better treatment response. nih.gov

More specifically, the metabolic ratio of erlotinib to didesmethyl erlotinib (erlotinib/OSI-420) has been suggested as a potential biomarker. nih.gov Variations in this ratio, which can be influenced by genetic polymorphisms in CYP enzymes like CYP3A5, may be linked to the likelihood of experiencing certain toxicities. nih.gov Monitoring this ratio could potentially help in tailoring erlotinib dosage to individual patients, thereby maximizing efficacy while minimizing adverse effects. However, further prospective studies are needed to fully establish the clinical utility of didesmethyl erlotinib as a standalone or ratiometric biomarker for predicting therapeutic efficacy or the emergence of resistance.

Implications in Acquired or Intrinsic Drug Resistance to Erlotinib

Drug resistance, both intrinsic (pre-existing) and acquired (developing during treatment), is a major obstacle in cancer therapy. In the context of erlotinib treatment, resistance mechanisms are complex and multifactorial.

While the most well-known mechanism of acquired resistance to erlotinib involves secondary mutations in the epidermal growth factor receptor (EGFR) gene, such as the T790M mutation, metabolic factors also play a role. nih.gov The metabolism of erlotinib to didesmethyl erlotinib is an integral part of this landscape.

Alterations in the activity of CYP enzymes can influence the intratumoral concentrations of both erlotinib and didesmethyl erlotinib. For instance, an accelerated metabolism of erlotinib due to induced CYP3A4 activity could lead to suboptimal drug levels within the tumor, potentially allowing cancer cells to survive and develop resistance.

Future Research Directions and Translational Perspectives

Comprehensive Pharmacodynamic Characterization of the Metabolite

While didesmethyl erlotinib (B232), also known as OSI-420, is recognized as a pharmacologically active metabolite of erlotinib and is considered to be equipotent to its parent compound, a comprehensive pharmacodynamic characterization remains a critical area for future investigation. selleckchem.com Current knowledge indicates that erlotinib inhibits EGFR with an IC50 of 2 nM. selleckchem.com To fully elucidate the therapeutic contribution of didesmethyl erlotinib, further research should focus on several key areas.

A detailed kinase inhibition profile of didesmethyl erlotinib against a broad panel of kinases is necessary. While its activity against EGFR is established, its potency against other kinases, both within and outside the EGFR family, is not as well-characterized as that of erlotinib. A comparative analysis of the inhibitory activity of erlotinib and didesmethyl erlotinib against a wide range of kinases would provide a more complete picture of the metabolite's selectivity and potential off-target effects.

Furthermore, a systematic determination of the in vitro anti-tumor activity of didesmethyl erlotinib across a diverse panel of cancer cell lines is warranted. While IC50 values for erlotinib have been reported in various non-small cell lung cancer (NSCLC) and other cancer cell lines, similar comprehensive data for didesmethyl erlotinib is less readily available. frontiersin.orgcancerrxgene.org Establishing a detailed profile of its potency in cell lines with different genetic backgrounds, including varying EGFR mutation statuses, would be invaluable.

Finally, a direct comparison of the effects of didesmethyl erlotinib and erlotinib on downstream signaling pathways is crucial. Studies have shown that erlotinib treatment leads to the downregulation of key signaling molecules such as pSrc, pSTAT3, pERK, and pAKT. nih.gov A head-to-head comparison of the two compounds' ability to modulate these pathways would clarify whether the metabolite exhibits a similar or distinct signaling signature.

Advanced Metabolomics Approaches for Deeper Insights

Advanced metabolomics technologies offer a powerful lens through which to gain deeper insights into the functional role of didesmethyl erlotinib in the context of erlotinib therapy. By analyzing the global metabolic profiles of cells and biofluids, researchers can uncover the metabolic consequences of drug action and identify biomarkers of response and resistance.

Furthermore, metabolomic analysis of plasma from patients undergoing erlotinib therapy could be used to correlate the levels of didesmethyl erlotinib with specific metabolic profiles. This could help to identify metabolic biomarkers that are specifically associated with the generation and activity of this metabolite, potentially offering a more nuanced understanding of inter-individual variability in treatment response. Nuclear magnetic resonance (NMR) and mass spectrometry-based metabolomic analyses have shown promise in differentiating tumor responsiveness to erlotinib and could be extended to specifically investigate the role of its metabolites. nih.gov

Application in Personalized Medicine Strategies for Erlotinib Therapy

The principles of personalized medicine aim to tailor treatment to the individual characteristics of each patient. In the context of erlotinib therapy, this largely revolves around the presence of activating EGFR mutations. nih.govecancer.org However, a deeper understanding of erlotinib metabolism, and specifically the role of didesmethyl erlotinib, could further refine personalized treatment strategies.

The formation of didesmethyl erlotinib is dependent on the activity of cytochrome P450 enzymes, which are subject to genetic polymorphisms. researchgate.net Therefore, a patient's genetic makeup can influence the rate and extent of erlotinib metabolism, leading to varying levels of the parent drug and its active metabolite. Future research should focus on correlating genetic variations in metabolizing enzymes with the plasma concentrations of both erlotinib and didesmethyl erlotinib, and ultimately with clinical outcomes. This could lead to the development of pharmacogenomic biomarkers that predict the erlotinib-to-didesmethyl erlotinib ratio in individual patients, potentially allowing for dose adjustments to optimize therapeutic exposure.

Moreover, monitoring the levels of didesmethyl erlotinib in addition to erlotinib could serve as a valuable tool for therapeutic drug monitoring. Validated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are available for the quantification of both compounds in human plasma. nih.gov Incorporating the measurement of this active metabolite into routine monitoring could provide a more accurate assessment of the total active drug exposure, potentially leading to more effective and safer dosing strategies.

Development of Novel Research Tools and Reference Materials

To facilitate further research into the pharmacodynamic and translational aspects of didesmethyl erlotinib, the development and availability of high-quality research tools and reference materials are essential.

The availability of certified reference standards of didesmethyl erlotinib hydrochloride salt is crucial for the accurate quantification of the metabolite in biological matrices. lgcstandards.comallmpus.com Several chemical suppliers provide this compound, which is essential for the validation of analytical methods and for conducting in vitro and in vivo studies. lgcstandards.com

Furthermore, the continuous refinement of analytical methods for the simultaneous quantification of erlotinib and its metabolites is necessary. While robust LC-MS/MS methods exist, the development of even more sensitive and high-throughput assays would be beneficial for large-scale clinical and research studies. nih.govsaapjournals.orgresearchgate.netnih.govrjptonline.org

The synthesis of isotopically labeled internal standards for didesmethyl erlotinib would also enhance the accuracy and precision of its quantification in complex biological samples. These labeled compounds are critical for correcting for matrix effects and variations in instrument response in mass spectrometry-based assays.

Potential for De Novo Development of Metabolite-Based Therapeutic Agents

Given that didesmethyl erlotinib is a pharmacologically active and equipotent metabolite of erlotinib, the possibility of its de novo development as a therapeutic agent warrants consideration, although this remains a speculative area.

If further research reveals that didesmethyl erlotinib possesses a superior pharmacodynamic or pharmacokinetic profile compared to erlotinib in certain contexts, there could be a rationale for its independent development. For instance, if the metabolite demonstrates a more favorable safety profile, better penetration of the blood-brain barrier, or enhanced activity against specific resistance mutations, it could be a candidate for development as a standalone drug.

However, significant research would be required to support such an endeavor. This would include comprehensive preclinical studies to evaluate its efficacy and safety, as well as a thorough investigation of its metabolic stability and potential for further biotransformation. While the current body of evidence does not explicitly point towards the de novo development of didesmethyl erlotinib, a more complete understanding of its pharmacological properties will be essential to either support or refute this potential future direction.

Q & A

Q. How should researchers document experimental procedures to meet peer-reviewed journal standards?

- Methodological Answer : Follow Beilstein Journal guidelines: include detailed synthesis steps, spectral data (NMR, HRMS), and purity assessments (>95% by HPLC). For in vivo studies, report animal ethics compliance, sample sizes, and randomization methods. Use SI units and IUPAC nomenclature consistently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.